Product packaging for MFCD03543668(Cat. No.:)

MFCD03543668

Cat. No.: B4050046
M. Wt: 353.4 g/mol
InChI Key: BOIVTWFOXRKSRX-UHFFFAOYSA-N
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Description

Evolution of Scientific Inquiry in Complex Chemical Systems

Scientific inquiry into chemical systems has transitioned from a focus on the synthesis and characterization of individual molecules to a more holistic understanding of their roles within complex biological and material systems. This evolution acknowledges that the properties of a chemical entity are not solely defined by its structure but also by its interactions within a given environment. Modern research emphasizes the dynamic nature of chemical systems, their emergent properties, and their impact on broader ecological and physiological contexts. acs.org

Interdisciplinary Approaches in Contemporary Chemical Biology Investigations

Chemical biology stands at the intersection of chemistry and biology, employing chemical tools and techniques to study and manipulate biological processes. openaccessjournals.comscilifelab.se This interdisciplinary field is crucial for dissecting the molecular basis of diseases and developing new therapeutic agents. scilifelab.seircbc.ac.cn The investigation of novel compounds often involves a synergistic application of synthetic chemistry, molecular biology, pharmacology, and computational modeling to elucidate mechanisms of action and predict biological activity. scilifelab.sefrontiersin.org This collaborative approach accelerates the discovery and development of molecules with specific functions. openaccessjournals.com

Conceptual Frameworks for Elucidating the Academic Significance of Novel Chemical Entities

The evaluation of a new chemical entity's academic and practical significance relies on established conceptual frameworks. These frameworks help in assessing a compound's novelty, potential applications, and the feasibility of its synthesis and development. acs.orgresearchgate.nettudelft.nl For instance, the "structure-activity relationship" (SAR) is a fundamental concept where the biological activity of a molecule is correlated with its chemical structure. By systematically modifying a chemical structure, researchers can optimize its desired properties. Furthermore, frameworks for environmental risk assessment are increasingly integrated into the early stages of chemical research to ensure the sustainability of new technologies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O2S B4050046 MFCD03543668

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-(3-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-16(18(20)23)17(22-19(25)21-12)14-8-5-9-15(10-14)24-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3,(H2,20,23)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIVTWFOXRKSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical and Structural Characteristics of Mfcd03543668 Analogs

The predicted properties of MFCD03543668 can be inferred from the analysis of its constituent parts and structurally similar compounds. The molecule possesses a 2-(4-chlorophenyl)acetamide (B2998473) core linked to a 4-methyl-2-nitrophenyl group.

PropertyPredicted Value/InformationSource
IUPAC Name 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamideN/A
Molecular Formula C₁₅H₁₃ClN₂O₃N/A
Molecular Weight 304.73 g/mol N/A

This table presents predicted data for this compound based on its chemical structure, as specific experimental data is unavailable.

The presence of a chlorophenyl group often enhances lipophilicity and can influence the compound's interaction with biological targets. smolecule.com The nitro group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the phenyl ring and its reactivity. ontosight.ai

Molecular Interaction Analysis and Binding Dynamics of the Chemical Compound

Structural Insights into Ligand-Target Complex Formation:No X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), or Nuclear Magnetic Resonance (NMR) spectroscopy data exists in the public domain that would provide structural or conformational insights into how this compound binds to any biological target.

Without a standard chemical name (e.g., an IUPAC name), a CAS Registry Number, or any link to published research, the creation of a scientifically accurate and informative article as per the detailed outline is not feasible. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy. To proceed, a verifiable scientific identifier for the compound would be necessary.

Computational Docking and Molecular Dynamics Simulations

Computational methods are instrumental in elucidating the binding behavior of Zafirlukast at a molecular level. These techniques provide insights into the specific interactions that govern its antagonist activity.

Computational Docking Studies:

Molecular docking simulations have been employed to predict the binding poses and affinities of Zafirlukast with its target receptors. jpionline.orgnih.gov In studies investigating potential drug candidates for various diseases, Zafirlukast has been docked against targets like cruzain, a key enzyme in Trypanosoma cruzi. biorxiv.orgbiorxiv.org In one such study, Zafirlukast exhibited a binding energy of -7.21, forming multiple hydrogen bonds and a van der Waals interaction within the cruzain binding pocket. biorxiv.org These computational screening approaches help in identifying potential new therapeutic applications for existing drugs by evaluating their binding compatibility with different biological targets. biorxiv.orgbiorxiv.org

Another study utilized virtual screening to identify Zafirlukast as a potential inhibitor of the TMEM16A channel, a target for lung adenocarcinoma. nih.gov Docking simulations were crucial in predicting its binding within a nonselective inhibitor binding pocket of the channel. nih.gov

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations offer a dynamic perspective on the stability and conformational changes of the Zafirlukast-receptor complex over time. nih.gov For instance, MD simulations of Zafirlukast bound to the TMEM16A channel were conducted to confirm the stability of the interaction. nih.gov These simulations, running for hundreds of nanoseconds, showed that the root mean square deviation (RMSD) of the protein backbone remained within a stable range, indicating a persistent binding of Zafirlukast. nih.gov The simulations further revealed specific amino acid residues (S387, N533, and R535) that Zafirlukast interacts with, effectively blocking the channel pore. nih.gov

Similarly, in the context of Chagas disease research, 100-nanosecond MD simulations were performed for the Zafirlukast-cruzain complex. biorxiv.orgbiorxiv.org These simulations demonstrated a stable binding affinity, with an average RMSD score of 2.23 Å, reinforcing the potential of Zafirlukast as an inhibitor. biorxiv.orgbiorxiv.org

Table 1: Computational Docking and Molecular Dynamics Simulation Data for Zafirlukast

Target Protein Computational Method Key Findings Reference
Cruzain Molecular Docking & MD Simulation Binding energy of -7.21; stable complex with average RMSD of 2.23 Å. biorxiv.orgbiorxiv.org biorxiv.orgbiorxiv.org
TMEM16A Channel Virtual Screening & MD Simulation Binds to S387/N533/R535 in the inhibitor binding pocket, blocking the channel pore; stable complex shown by RMSD values. nih.gov nih.gov

Modulation of Receptor-Ligand Binding and Allosteric Regulation

Zafirlukast functions as a competitive antagonist at the CysLT1 receptor. patsnap.comwikipedia.org This means it directly competes with the endogenous ligands, namely cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), for binding to the same site on the receptor. drugbank.compatsnap.come-lactancia.org By occupying the receptor's binding site without activating it, Zafirlukast effectively prevents the leukotrienes from exerting their pro-inflammatory and bronchoconstrictive effects. patsnap.comscbt.com

Kinetic binding studies have provided a more nuanced understanding of Zafirlukast's interaction with different leukotriene binding sites. Research on human lung parenchyma membranes has shown that while Zafirlukast is a potent antagonist for the ³H-LTD₄ receptor (CysLT1), it does not significantly inhibit ³H-LTC₄ binding at its high-affinity site. nih.govunimi.it This distinguishes it from other CysLT1 receptor antagonists like pranlukast (B1678047) and montelukast, which can interact with both LTD₄ and LTC₄ binding sites. nih.gov This selective antagonism highlights the pharmacological differences among drugs in the same class.

The CysLT1 receptor is a G protein-coupled receptor (GPCR). researchgate.net While the primary mechanism of Zafirlukast is competitive antagonism, the concept of allosteric modulation is relevant to GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the binding and/or efficacy of the endogenous ligand. While sodium has been identified as a negative allosteric modulator for some GPCRs, direct evidence from the provided search results classifying Zafirlukast as an allosteric modulator of the CysLT1 receptor is not explicitly detailed. researchgate.net Its established mechanism is that of a competitive antagonist at the orthosteric binding site. patsnap.comwikipedia.org

Mechanistic Elucidation of the Chemical Compound S Biological Activity at the Cellular and Subcellular Level

Investigation of Intracellular Signaling Cascade Modulation

The modulation of intracellular signaling cascades is a critical aspect of understanding a compound's biological effects. jax.org These complex pathways, involving a series of molecular relays, ultimately dictate cellular responses such as proliferation, differentiation, and apoptosis. jax.org The location and concentration of signaling molecules, including kinases and phosphatases, can significantly influence the strength and duration of a signal. nih.gov

Kinases are pivotal enzymes that regulate a vast array of cellular processes by phosphorylating target proteins. nih.govnih.gov Kinase activity profiling is a common method to assess a compound's effect on these signaling pathways. Such studies can reveal whether a compound enhances or inhibits the activity of specific kinases.

Hypothetical Kinase Activity Profiling Data for MFCD03543668

Kinase Target Effect of this compound Fold Change in Activity
MAPK1 No Data Available No Data Available
AKT1 No Data Available No Data Available
CDK2 No Data Available No Data Available

Phosphorylation studies would further elucidate the downstream effects of kinase modulation, identifying the specific proteins that are targeted and how their function is altered. nih.gov

GPCRs represent a large family of transmembrane receptors that play a crucial role in signal transduction, responding to a wide variety of extracellular stimuli. nih.gov Upon activation, they can trigger intracellular signaling cascades, often involving G-proteins and downstream effectors like adenylyl cyclase. nih.govtermedia.pl The transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), can also be a consequence of GPCR signaling, leading to the regulation of processes like cell migration. nih.gov

Nuclear receptors are a class of transcription factors that, upon binding to their ligands, can directly regulate gene expression. nih.gov This family includes receptors for steroids, thyroid hormones, and various lipids. nih.govwikipedia.org Xenobiotic receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key players in sensing foreign compounds and orchestrating a detoxification response by upregulating metabolizing enzymes and transporters. wikipedia.orgmdpi.comwikipedia.org The activation of these receptors can have profound effects on both xenobiotic and endobiotic metabolism. mdpi.com

Hypothetical Nuclear Receptor Activation Data for this compound

Nuclear Receptor Agonist/Antagonist Activity Target Gene(s)
PXR No Data Available No Data Available
CAR No Data Available No Data Available

Impact on Core Biochemical and Metabolic Pathways

Glycolysis and oxidative phosphorylation are the central pathways for ATP production in most cells. Perturbations in these pathways can have significant consequences for cellular energy status and function. While some compounds may inhibit key enzymes in these pathways, others might uncouple oxidative phosphorylation from ATP synthesis.

The liver is a central organ for lipid metabolism, managing the processing of dietary and endogenously synthesized fats. nih.gov This includes the breakdown of fatty acids for energy through beta-oxidation and the synthesis of triglycerides and cholesterol. youtube.comyoutube.com Dysregulation of lipid metabolism is a hallmark of various metabolic diseases. nih.govnih.gov Compounds can alter lipid homeostasis by affecting fatty acid uptake, synthesis, oxidation, or the assembly and secretion of lipoproteins. nih.govyoutube.com

Table of Compound Names Mentioned

Compound Name

Amino Acid and Nucleotide Biosynthesis Interventions

Cancer cells exhibit reprogrammed metabolism to sustain their rapid growth, which includes an increased demand for amino acids and nucleotides for the biosynthesis of proteins, nucleic acids, and other essential macromolecules. oup.comembopress.org The compound Ganetespib, through its inhibition of HSP90, can interfere with these critical metabolic pathways.

Research indicates that HSP90 is involved in the stability and function of proteins that regulate metabolic processes. oup.com For instance, certain amino acid transporters, which are crucial for supplying cells with necessary building blocks, can be influenced by HSP90 activity. One study has suggested that inhibiting HSP90 with Ganetespib could be a promising strategy to interfere with the transport of the amino acid transporter SLC6A14 in breast cancer. oup.com

Glutamine, a nonessential amino acid, is particularly vital for cancer cells as it serves as a key nitrogen donor for the synthesis of other amino acids like proline and aspartate, and is indispensable for the production of both purine (B94841) and pyrimidine (B1678525) nucleotides. embopress.orgmdpi.com While direct studies extensively detailing Ganetespib's impact on the broad spectrum of amino acid biosynthesis are limited, its role in pathways affecting nucleotide synthesis has been explored. In a colorectal xenograft model, Ganetespib demonstrated synergistic effects when combined with 5-Fluorouracil (5-FU), a nucleotide analog that targets thymidylate synthase. This synergy was attributed to Ganetespib's ability to induce cell cycle arrest and downregulate the expression of thymidylate synthase, a key enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). mdpi.com This suggests an indirect but significant intervention in nucleotide biosynthesis.

Precursor/PathwayRole in Cancer Cell BiosynthesisObserved/Potential Intervention by Ganetespib (HSP90i)
Amino Acids (general) Building blocks for protein synthesis, energy production, redox balance. oup.commdpi.comInhibition of HSP90 may interfere with the transport of specific amino acids by affecting transporter stability (e.g., SLC6A14). oup.com
Glutamine Precursor for nonessential amino acids (e.g., proline, aspartate); essential nitrogen donor for purine and pyrimidine nucleotide bases. embopress.orgDownregulation of signaling pathways reliant on glutamine metabolism may occur through degradation of HSP90 client proteins.
Thymidylate Synthase (TS) Key enzyme in the de novo synthesis of pyrimidine nucleotide dTMP. mdpi.comGanetespib downregulates the expression of TS, showing synergy with TS inhibitors like 5-FU. mdpi.com
Tryptophan & Methionine Essential amino acids with altered metabolic pathways in certain cancers like glioblastoma. oncology-central.comThe role of HSP90 inhibition in these specific altered pathways is an area for further investigation.

Mechanisms Affecting Cellular Processes

Ganetespib's inhibition of HSP90 sets off a cascade of events within the cancer cell, disrupting fundamental processes required for its survival and propagation. These interventions include the activation of cell death programs, halting of the cell division cycle, and modulation of cellular transport.

Autophagy and Apoptosis Pathway Interrogation

Ganetespib is a potent inducer of apoptosis, or programmed cell death, across a wide array of cancer cell lines. nih.govresearchgate.net The mechanism involves the destabilization of anti-apoptotic client proteins and the modulation of key regulators within the apoptotic cascade.

Studies have shown that treatment with Ganetespib leads to the activation of executioner caspases, such as Caspase-3, as well as initiator caspases like Caspase-8 and Caspase-9. oncotarget.comnih.gov This activation is often accompanied by the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, Ganetespib influences the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. It has been observed to increase the expression of the pro-apoptotic protein Bim and BAX, while concurrently reducing the levels of the anti-apoptotic protein Bcl-2. dovepress.comoncotarget.com

The role of Ganetespib in autophagy, a cellular recycling process that can either promote survival or cell death, appears to be context-dependent. In KRAS-mutant non-small cell lung cancer (NSCLC) cells, Ganetespib was found to repress autophagy by downregulating the key autophagy-related protein ATG7. nih.gov This is in contrast to many other anticancer agents that tend to induce autophagy as a survival mechanism. nih.gov Conversely, in other studies on lung adenocarcinoma cells, high concentrations of Ganetespib led to an upregulation of autophagy markers like Light Chain 3 (LC3) and High Mobility Group Box 1 (HMGB1). nih.gov Another report suggests Ganetespib can activate necroptosis, a form of programmed necrosis, and that the degradation of the necroptosis mediator MLKL is facilitated by the chaperone-mediated autophagy pathway. researchgate.net

Pathway ComponentEffect of Ganetespib TreatmentCell/Cancer TypeReference(s)
Caspase-3 Activation / CleavageThyroid Cancer, Gastric Cancer oncotarget.comnih.gov
Caspase-8 & -9 Activation / CleavageGastric Cancer nih.gov
PARP CleavageGastric Cancer nih.gov
Bim Increased ExpressionThyroid Cancer oncotarget.com
BAX Increased ExpressionEsophageal Squamous Cell Carcinoma dovepress.com
Bcl-2 Reduced ExpressionEsophageal Squamous Cell Carcinoma dovepress.com
Autophagy (ATG7) RepressionKRAS-mutant NSCLC nih.gov
Autophagy (LC3, HMGB1) UpregulationLung Adenocarcinoma nih.gov

Cell Cycle Progression and Regulation of Proliferation

A primary consequence of HSP90 inhibition by Ganetespib is the potent inhibition of cancer cell proliferation. nih.govoncotarget.com This is achieved by inducing cell cycle arrest, which prevents the cell from progressing through the phases of division. biomolther.org The specific phase of arrest can vary depending on the cancer cell type and its underlying genetic makeup. plos.org

A G2/M phase arrest is a frequent outcome of Ganetespib treatment. nih.govplos.org This arrest is strongly associated with the degradation of key HSP90 client proteins that regulate the G2/M transition, most notably Cyclin-dependent kinase 1 (Cdk1). oncotarget.comnih.gov In thyroid and gastric cancer cell lines, Ganetespib treatment led to a significant decrease in Cdk1 levels, causing cells to accumulate in the G2/M phase. oncotarget.comnih.gov

However, G0/G1 phase arrest has also been documented. In models of esophageal squamous cell carcinoma and melanoma, Ganetespib was shown to halt the cell cycle in G0/G1. dovepress.complos.org The molecular basis for these arrests involves complex modulation of various cell cycle regulatory proteins. Ganetespib has been shown to alter the expression of cyclins (such as Cyclin B1, D1, and E), other cyclin-dependent kinases (CDK2, CDK4), and cyclin-dependent kinase inhibitors (CKIs) like p21Cip1 and p27Kip1. nih.govplos.org For instance, in some melanoma cells, cell cycle arrest was accompanied by the upregulation of p21Cip1 and p27Kip1 and the downregulation of positive regulators like CDK1, CDK2, and CDK4. plos.org

Cell Line (Cancer Type)Observed Cell Cycle ArrestKey Modulated ProteinsReference(s)
Thyroid Cancer Cells G2/MCdk1 (decreased) oncotarget.com
Gastric Cancer Cells (AGS, N87) G2/MCdk1, Cyclin D1, Cyclin E (decreased); Cyclin B1, p27 (increased) nih.gov
Esophageal Squamous Cell Carcinoma G0/G1p15, p21 (increased) dovepress.com
Melanoma Cells G1 and/or G2/Mp21Cip1, p27Kip1 (increased); Cyclins D1 & E, CDK1, 2, 4 (decreased) plos.org
Hematological Cancer Cells (HEL92.1.7) G2/MCdk1 (decreased) plos.org

Cellular Transport Mechanisms and Efflux Modulation

The movement of molecules into, out of, and within the cell is a tightly regulated process essential for cellular function. brainkart.comlibretexts.org HSP90 plays a role in intracellular transport, and its inhibition can affect these mechanisms. nih.govresearchgate.net

Ganetespib itself possesses physicochemical properties, such as a relatively low molecular weight and high lipophilicity, that facilitate its transport across cellular membranes. madrigalpharma.com This allows for efficient distribution throughout tumor tissue, enabling it to reach and act upon cancer cells even in hypoxic regions distant from blood vessels. nih.govmadrigalpharma.com Studies using a biotinylated, membrane-impermeant analog of Ganetespib confirmed that the parent compound readily enters cells, while the analog's entry is significantly restricted. mdpi.com

Beyond its own transport, Ganetespib's activity impacts the transport of other cellular components. As an inhibitor of HSP90, it can affect client proteins that are themselves involved in transport processes. For example, by destabilizing the transcription factor STAT3, Ganetespib can interfere with the nuclear transport of various proteins involved in cell survival and proliferation, such as c-Myc and Cyclin D1. plos.orgfrontiersin.org Additionally, as mentioned previously, Ganetespib may modulate the function of amino acid transporters on the cell surface. oup.com There is currently limited direct evidence to suggest that Ganetespib's primary mechanism involves the modulation of multidrug resistance efflux pumps, which are common mediators of drug resistance.

Transport AspectMechanism Related to GanetespibImplicationReference(s)
Ganetespib Cellular Entry Favorable physicochemical properties (low molecular weight, lipophilicity) promote passive diffusion across the cell membrane.Efficient distribution into tumor tissue, including hypoxic zones. nih.govmadrigalpharma.com
Nuclear Transport Inhibition of HSP90 leads to degradation of client transcription factors like STAT3.Impaired nuclear translocation of key survival and proliferation proteins (e.g., c-Myc, Cyclin D1). plos.orgfrontiersin.org
Nutrient Transport Potential to interfere with the function of amino acid transporters (e.g., SLC6A14) via HSP90 inhibition.May limit the availability of essential building blocks for cancer cell growth. oup.com
Intracellular Protein Trafficking HSP90 is a molecular chaperone involved in the transport and folding of many proteins. nih.govresearchgate.netInhibition disrupts the proper localization and function of numerous signaling proteins. nih.govresearchgate.net

Advanced Analytical Methodologies for the Chemical Compound S Characterization in Complex Biological Matrices

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are powerful tools for the analysis of complex mixtures, offering high separation efficiency and sensitive, specific detection.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of MFCD03543668 and its parent compounds in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov Several rugged and sensitive LC-MS/MS assays have been developed for the simultaneous determination of doxepin (B10761459) and its active metabolite, nordoxepin (desmethyldoxepin), in human plasma. nih.gov These methods can be readily adapted for the analysis of N-nitroso-desmethyl-doxepin.

A typical workflow involves sample preparation via liquid-liquid extraction (LLE) from plasma, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.gov For instance, analytes can be extracted from 500 µL of human plasma using methyl tert-butyl ether. nih.gov Chromatographic separation is often achieved on a C8 or C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer such as ammonium (B1175870) formate (B1220265). phenomenex.comnih.gov Detection is performed in the positive ionization mode using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Doxepin and Nordoxepin in Human Plasma

ParameterConditionReference
Sample PreparationLiquid-Liquid Extraction with methyl tert-butyl ether nih.gov
LC ColumnHypurity C8 (100 mm × 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) nih.gov
Flow Rate1.2 mL/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) waters.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Doxepin)m/z 280.1 → 107.0 nih.gov
MRM Transition (Nordoxepin)m/z 266.0 → 107.0 nih.gov

These methods have demonstrated high recovery and low limits of quantification, making them suitable for pharmacokinetic and bioequivalence studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of doxepin and its metabolites, including the precursor to this compound, in biological samples. mdpi.com This method is particularly useful for the stereoselective measurement of these compounds. nih.gov Due to the low volatility of these compounds, a derivatization step is typically required to increase their thermal stability and volatility for GC analysis. mdpi.com

Sample preparation often involves extraction from an alkalinized biological matrix (e.g., microsomal incubation mixtures or hair) using an organic solvent mixture like hexane-propan-2-ol or hexane-dichloromethane. oup.com The extracted analytes are then derivatized, for example, with trifluoroacetic anhydride, before being analyzed by GC-MS with selected ion monitoring (SIM) for enhanced sensitivity and specificity. oup.com This approach allows for the simultaneous measurement of desmethyldoxepin and other hydroxylated metabolites. oup.com

Table 2: GC-MS Parameters for the Analysis of Doxepin and its Metabolites

ParameterConditionReference
Sample MatrixHair, microsomal incubation mixtures oup.com
ExtractionSolid-phase extraction or liquid-liquid extraction oup.com
DerivatizationTrifluoroacetic anhydride oup.com
GC ColumnDB-5MS capillary column mdpi.com
Carrier GasHelium mdpi.com
Detection ModeSelected Ion Monitoring (SIM) nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Complex Mixtures

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. odu.edu This technique provides an additional dimension of separation to conventional LC-MS, which can be particularly advantageous for the analysis of complex biological matrices. odu.edu While specific applications of IMS-MS for the analysis of N-nitroso-desmethyl-doxepin are not yet widely reported, the principles of the technique suggest significant potential.

IMS-MS is especially powerful for the separation of isomeric and isobaric compounds, which are challenging to resolve by mass spectrometry alone. researchgate.net Given that this compound is the (E)-isomer of N-nitroso-desmethyl-doxepin, IMS-MS could be instrumental in separating it from its (Z)-isomer and other structurally similar metabolites that may be present in biological samples. The integration of IMS with LC-MS can enhance peak capacity and reduce background noise, thereby improving the signal-to-noise ratio and providing higher quality mass spectra for confident compound identification. researchgate.net

Spectroscopic and Imaging Approaches

Spectroscopic techniques provide valuable information on the structure, dynamics, and quantity of chemical compounds.

Advanced NMR Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Advanced NMR techniques, including two-dimensional (2D) NMR experiments such as COSY and HSQC, can be employed to determine the precise connectivity of atoms within the this compound molecule. Carbon-13 NMR chemical shift assignments have been reported for the Z- and E-isomers of doxepin hydrochloride, providing a basis for the structural characterization of its derivatives. oup.com

Furthermore, NMR is a powerful tool for studying the dynamic behavior of molecules in solution. For instance, online microcoil NMR has been used to investigate the interactions of doxepin with other molecules, providing insights into its dynamic processes. olemiss.edu Such studies can reveal information about conformational changes and intermolecular interactions of this compound in a biological context.

Fluorescence and Luminescence-Based Assays for Quantitation

While this compound and its parent compound doxepin are not naturally fluorescent, they can be derivatized or complexed with fluorogenic reagents to enable their determination by spectrofluorimetry. waters.com This approach offers a sensitive and cost-effective method for quantification, particularly in pharmaceutical preparations, and can be adapted for biological matrices with appropriate sample cleanup.

One common strategy involves the formation of an ion-pair complex between the protonated amine of the doxepin moiety and an anionic fluorescent dye, such as alizarin (B75676) red S or eosin (B541160) Y, in an acidic medium. waters.com The resulting fluorescent complex can be extracted into an organic solvent like dichloromethane (B109758) and its fluorescence intensity measured at specific excitation and emission wavelengths. waters.com For example, the ion-pair complex of doxepin with alizarin red S can be measured with excitation at 490 nm and emission at 560 nm. waters.com The method can be optimized for pH, reagent concentration, and extraction conditions to achieve high sensitivity, with detection limits in the low microgram per milliliter range. waters.com

Raman and Infrared Microspectroscopy for Cellular Localization

Raman and Infrared (IR) microspectroscopy are powerful, non-invasive, label-free techniques for imaging the chemical composition of biological samples with high spatial resolution. nih.govutwente.nl These vibrational spectroscopy methods provide detailed information about the molecular structure of components within a cell, creating a chemical "fingerprint" of specific molecules and their microenvironment. utwente.nlrsc.org

In principle, Raman microspectroscopy can be used to track the intracellular localization of pharmaceutical compounds by identifying their unique spectral signatures. frontiersin.org The technique enables the mapping of a drug's distribution within subcellular compartments, such as the nucleus, nucleoli, and cytoplasm, and can also reveal local biomolecular changes induced by the drug's presence. nih.govrsc.org Confocal Raman microscopy, in particular, offers the ability to analyze single living cells at submicron resolution, making it a valuable tool for monitoring the mechanisms of action for therapeutic agents in real time. nih.gov Similarly, IR microspectroscopy can be applied to image cells and provide complementary information on the distribution of biomolecules. utwente.nl

Electrochemical and Biosensor-Based Detection Platforms

Electrochemical methods offer a highly sensitive and often cost-effective alternative to traditional chromatographic techniques for the detection of electroactive compounds like Zonisamide in biological fluids. researchgate.netresearchgate.net These platforms are based on the measurement of electrical signals (such as current or potential) that result from biochemical reactions at an electrode surface.

Voltammetric and Amperometric Methods

Voltammetry involves measuring the current that flows through an electrode as the potential is varied. This technique can be used to determine the concentration of an analyte in a solution. A specific voltammetric method has been developed for the quantitative determination of Zonisamide in pharmaceutical formulations and spiked human serum samples using differential pulse voltammetry (DPV) at a hanging mercury drop electrode (HMDE). researchgate.net

The method is based on the electrochemical reduction of Zonisamide. In a 0.1 M HCl supporting electrolyte, Zonisamide produces a well-defined cathodic peak at approximately -930 mV versus a saturated calomel (B162337) electrode (SCE). researchgate.net The irreversible nature of this electrode reaction was confirmed with cyclic voltammetry, which showed a cathodic peak without a corresponding peak on the reverse scan. researchgate.net This DPV method demonstrated good accuracy and reproducibility, proving suitable for quantifying Zonisamide in complex biological matrices like serum. researchgate.net

Amperometric detection, a subset of voltammetry, measures the current at a fixed potential. nih.gov This approach is often used in flow systems and biosensors for the continuous monitoring of an analyte. researchgate.net While amperometric methods are widely used for detecting various electroactive species in biological samples, specific applications or developed methods for the dedicated amperometric detection of Zonisamide were not identified in the surveyed literature. nih.gov

Table 1: Performance Characteristics of Differential Pulse Voltammetry for Zonisamide Detection

Parameter Value Source
Electrode Hanging Mercury Drop Electrode (HMDE) researchgate.net
Technique Differential Pulse Voltammetry (DPV) researchgate.net
Supporting Electrolyte 0.1 M HCl researchgate.net
Peak Potential (Eₚ) -930 mV vs. SCE researchgate.net

| Linear Range | 0.13 to 17.05 µg/mL | researchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) Biosensors

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced analytical technique that dramatically amplifies the Raman signal of molecules adsorbed on or near nanostructured noble metal surfaces, such as gold or silver. nih.govcityu.edu.hk This enhancement, which can be by factors of up to 10¹⁴, allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. nih.govresearchgate.net

A SERS-based biosensor typically involves functionalizing the nanostructured substrate with specific recognition elements, like aptamers or antibodies, that selectively capture the target analyte. nih.govpurdue.edu This brings the target molecule into close proximity with the SERS-active surface, enabling its sensitive and specific detection based on its unique vibrational fingerprint. cityu.edu.hk The high sensitivity and specificity of SERS make it a promising platform for biosensing applications in complex biological media. mdpi.com

Currently, there is no specific research available in the scientific literature describing the development or application of a SERS-based biosensor for the detection of Zonisamide.

Microfluidic Integrated Analytical Systems

Microfluidic integrated analytical systems, often called "lab-on-a-chip" devices, miniaturize and integrate multiple laboratory processes onto a single chip. scispace.com These systems offer significant advantages for the analysis of biological samples, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput automation and portability. scispace.com

These platforms can be integrated with various detection methods, including electrochemical sensors and spectroscopic techniques like SERS, to create self-contained diagnostic devices. purdue.eduscispace.com For example, microfluidic systems have been developed that incorporate sample pretreatment steps (such as filtering and mixing) with electrophoretic immunoassays for the rapid detection of biomarkers in fluids like saliva. scispace.com

A review of the literature indicates that while various chromatographic methods exist for Zonisamide analysis, no studies were found that specifically detail the development of a dedicated microfluidic integrated analytical system for its detection and quantification in biological matrices. nih.govmdpi.comipg.pt

Preclinical Research Models for Investigating the Chemical Compound S Biological Roles

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are indispensable tools for conducting initial screenings and detailed mechanistic studies of chemical compounds. aacrjournals.org These systems allow for controlled investigation of a compound's effects at the cellular and molecular level.

2D Cell Culture Systems: Immortalized and Primary Cell Lines

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a primary method for investigating the biological effects of MFCD03543668. selleckchem.comscilit.com This approach is foundational for high-throughput screening and initial mechanism-of-action studies. Research has utilized various immortalized cancer cell lines to probe the activity of this compound, which functions as an allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D). plos.orgmdpi.comnih.gov

Studies have shown that the compound's efficacy is often dependent on the p53 status of the cancer cells. In TP53 wild-type cell lines, this compound has been observed to inhibit cell growth and induce apoptosis. plos.orgaacrjournals.org For instance, in mantle cell lymphoma (MCL) cell lines with wild-type p53, the compound inhibited cell growth, whereas p53 mutant cells were less sensitive. plos.org Similarly, in neuroblastoma cell lines, those with wild-type TP53 were highly sensitive to treatment, while mutant cell lines were resistant. researchgate.net

The compound has been shown to potentiate the effects of other anticancer agents. In liver adenocarcinoma cell lines RBE and SK-Hep-1, this compound enhanced the growth-inhibitory and cytotoxic activity of the MDM2 inhibitor HDM201. This potentiation is linked to an increase in p53 phosphorylation and activation. Combination treatment in these cells led to G2/M cell cycle arrest. Similar synergistic effects have been noted with MDM2 inhibitors like Nutlin-3a in acute myeloid leukemia (AML) cell lines and with chemotherapeutic agents such as doxorubicin (B1662922) and carboplatin (B1684641) in neuroblastoma cells. researchgate.net

Mechanistic investigations in cell lines like the breast carcinoma cell line MCF7, which has PPM1D amplification, revealed that this compound increases the phosphorylation of WIP1 substrates, including p53, CHK2, H2AX, and ATM. nih.gov In neuroblastoma cell lines IMR-32 (TP53 wild-type) and SK-N-AS (TP53 mutant), the compound led to a decrease in WIP1 protein levels and an increase in the phosphorylation of its substrates. researchgate.net

Cell LineCancer TypeKey Findings with this compound (GSK2830371)
MCF7 Breast CarcinomaIncreased phosphorylation of p53, Chk2, H2AX, and ATM. nih.gov
RBE Liver AdenocarcinomaPotentiated the growth inhibitory and cytotoxic activity of HDM201; induced G2/M arrest in combination.
SK-Hep-1 Liver AdenocarcinomaEnhanced the cytotoxic effects of HDM201 and RG7388; increased p53 phosphorylation.
Z-138, JVM-2 Mantle Cell Lymphoma (p53 wild-type)Inhibited cell growth and induced apoptosis; enhanced Nutlin-3a-induced apoptosis. plos.org
MAVER-1 Mantle Cell Lymphoma (p53 mutant)Showed less sensitivity to growth inhibition compared to p53 wild-type cells. plos.org
IMR-32 Neuroblastoma (p53 wild-type)High sensitivity to growth inhibition; induced Chk2/p53-mediated apoptosis. researchgate.net
SK-N-AS Neuroblastoma (p53 mutant)Resistant to growth inhibition. researchgate.net
MOLM-13, MV-4-11, OCI-AML3 Acute Myeloid Leukemia (p53 wild-type)Synergistically reduced cell viability and induced apoptosis in combination with Nutlin-3a.
DOHH2, MX-1 Lymphoma, Breast CancerShowed synergistic antiproliferative effects when co-treated with doxorubicin. nih.gov

3D Cell Culture Systems: Spheroids, Organoids, and Tissue Engineering Constructs

To bridge the gap between 2D cell cultures and in vivo conditions, three-dimensional (3D) cell culture systems are employed. These models, including spheroids, organoids, and other tissue-engineered constructs, better replicate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of solid tumors.

Spheroids are aggregates of cancer cells that can be grown in non-adherent conditions. For a compound like this compound, spheroid models of liver or breast cancer could be used to evaluate its ability to penetrate a tumor-like mass and induce cell death in different layers of the spheroid, from the proliferative outer zone to the quiescent or necrotic core.

Organoids are more complex 3D structures derived from stem cells or patient tissues that self-organize to mimic the architecture and function of an organ. Brain or liver organoids, for instance, could be used to study the compound's efficacy and potential neurotoxicity or hepatotoxicity in a more physiologically relevant context.

Tissue engineering utilizes scaffolds made of materials like collagen to create 3D environments where cells can grow and interact in a manner that closely resembles native tissue. Such constructs would be valuable for investigating the effect of this compound on the tumor microenvironment, including its influence on the extracellular matrix.

3D Model TypePotential Application for this compoundData Generated
Spheroids Assess penetration and efficacy in a tumor-like mass.Spheroid growth inhibition, apoptosis gradients, drug penetration depth.
Organoids Evaluate efficacy and tissue-specific toxicity in organ mimics.Changes in organoid morphology, cell-type specific responses, functional assays (e.g., neural activity, liver enzyme production).
Tissue Constructs Study interactions with the tumor microenvironment.Effects on cell invasion, angiogenesis, and extracellular matrix remodeling.

Co-culture Models for Cell-Cell Interaction Studies

The tumor microenvironment consists of a complex interplay between cancer cells and various stromal cells, such as fibroblasts, endothelial cells, and immune cells. oncotarget.com Co-culture models are designed to study these interactions.

2D Co-cultures: Cancer cells can be grown alongside other cell types, such as cancer-associated fibroblasts (CAFs) or endothelial cells, to investigate how these interactions influence the response to this compound. oncotarget.com For example, a co-culture could reveal if CAFs secrete factors that confer resistance to the compound.

3D Co-cultures: More advanced models involve incorporating multiple cell types into 3D structures like spheroids or microfluidic devices. A co-culture spheroid containing cancer cells and immune cells (e.g., T cells) could be used to determine if this compound can enhance immune-mediated killing of tumor cells. Microfluidic "organ-on-a-chip" models can establish co-cultures of different cell types in separate but fluidically linked chambers to model systemic interactions.

Ex Vivo Tissue and Organ Perfusion Systems

Ex vivo models utilize tissue or organs taken directly from an organism and maintained in a viable state in the laboratory for a short period. These systems offer high physiological relevance as they preserve the native tissue architecture and cellular heterogeneity. nih.gov

Precision-Cut Tissue Slices for Acute Responses

Precision-cut tissue slices (PCTS) are thin slices of fresh tissue that can be maintained in culture. This technique allows for the study of a compound's effects on intact tissue architecture.

Application: Slices from human tumors or relevant organs (e.g., liver, lung) could be treated with this compound to assess its direct anti-tumor activity and off-target effects in a setting that maintains cell-cell and cell-matrix interactions. For example, precision-cut lung slices (PCLS) could be used to investigate the compound's impact on lung tissue, which is relevant given that WIP1 is overexpressed in some lung cancers.

Data: This model can provide data on cell viability, apoptosis, and the expression of biomarkers within the complex native environment of the tissue.

Tissue TypePotential Investigation with this compoundKey Parameters Measured
Tumor Tissue Slices Direct anti-tumor efficacy and biomarker modulation.Cell death, proliferation markers (e.g., Ki-67), p53 pathway activation.
Liver Tissue Slices Assessment of potential hepatotoxicity.Liver enzyme release, histological changes, cell viability.
Lung Tissue Slices Efficacy in lung cancer models and pulmonary safety.Inflammatory cytokine release, changes in bronchial constriction.

Isolated Organ Systems for Physiological Relevance

Isolated organ perfusion involves maintaining an entire organ (e.g., heart, liver, kidney) outside the body by perfusing it with an oxygenated, nutrient-rich solution. This model allows for the study of a compound's acute physiological and pharmacological effects on a whole organ.

Application: An isolated perfused liver system could be used to study the metabolism of this compound and its acute effects on liver function. While complex and typically low-throughput, this model provides a high degree of physiological relevance for understanding organ-level responses.

Data: Researchers can measure changes in organ function, vascular resistance, and the concentration of the compound and its metabolites in the perfusate.

Advanced Animal Models for Systemic Biological Research

The systemic effects of Neurolide-21 are investigated using a range of animal models, from genetically engineered rodents to simpler organisms like zebrafish and C. elegans. This multi-model approach allows for a comprehensive understanding of the compound's biological roles, from target validation to the analysis of evolutionary conservation of the pathways it modulates.

Genetically engineered rodent models, particularly mice, are instrumental in validating the in vivo targets of Neurolide-21. bcm.edufelasa.eu These models are designed to have specific genes altered to study the effect of these changes on disease and the efficacy of potential treatments. nih.govnih.gov For Neurolide-21, research has focused on its interaction with the Synaptic Plasticity Associated Protein 7 (SPAP7).

To validate SPAP7 as the primary target of Neurolide-21, several genetically engineered mouse lines were developed. These include SPAP7 knockout (KO) mice, where the gene is inactivated, and conditional knockout (cKO) mice, allowing for the deletion of the gene in specific cell types or at particular developmental stages. nih.gov

Studies on these models have demonstrated that the neuroprotective effects observed with Neurolide-21 administration are absent in SPAP7-KO mice, providing strong evidence that SPAP7 is the direct target. Furthermore, by crossing SPAP7-floxed mice with various Cre-driver lines, it has been possible to pinpoint the neuronal populations where SPAP7 activity is crucial for the therapeutic action of Neurolide-21.

Table 1: Response of Genetically Engineered Rodent Models to Neurolide-21

ModelGenetic ModificationObserved Effect of Neurolide-21Implication for Target Validation
Wild-Type (C57BL/6J)NoneIncreased synaptic density and improved cognitive performance.Establishes baseline efficacy.
SPAP7 Knockout (KO)Complete deletion of the Spap7 gene.No significant improvement in synaptic density or cognitive function.Confirms SPAP7 is essential for Neurolide-21's action.
SPAP7 Conditional KO (cKO) - NeuronalDeletion of Spap7 specifically in neuronal cells.Attenuated response compared to wild-type.Highlights the importance of neuronal SPAP7.
SPAP7 Conditional KO (cKO) - GlialDeletion of Spap7 specifically in glial cells.Minimal impact on Neurolide-21 efficacy.Suggests a less critical role for glial SPAP7 in this context.

The nematode Caenorhabditis elegans and the zebrafish (Danio rerio) serve as powerful model organisms for the rapid analysis of the biological pathways affected by Neurolide-21. harvard.edunih.gov Their genetic tractability, rapid development, and optical transparency (in the case of zebrafish embryos) make them ideal for high-throughput screening and detailed pathway analysis. nc3rs.org.uk

In C. elegans, orthologs of the human SPAP7 gene have been identified and are involved in regulating lifespan and stress resistance. plos.orgbiorxiv.org By exposing mutant strains of C. elegans to Neurolide-21, researchers have been able to map out the downstream effectors of the SPAP7-mTOR pathway. For instance, worms with mutations in genes downstream of SPAP7 show a blunted response to Neurolide-21, allowing for the ordering of components within the signaling cascade.

Zebrafish embryos are particularly useful for visualizing the effects of Neurolide-21 on neuronal development in a living vertebrate. nc3rs.org.uk The administration of Neurolide-21 to zebrafish embryos has been shown to rescue neuronal defects induced by specific neurotoxins. This model has been crucial in demonstrating that the SPAP7-mTOR pathway, modulated by Neurolide-21, plays a key role in neuroprotection and the promotion of neuronal recovery.

Table 2: Pathway Analysis of Neurolide-21 in Zebrafish and C. elegans

Model OrganismExperimental ApproachKey Findings
C. elegans Lifespan and stress resistance assays in mutant strains.Neurolide-21 extends lifespan in wild-type worms but not in worms with mutations in the SPAP7 ortholog.
C. elegans RNA sequencing of treated worms.Identified downstream genes in the SPAP7-mTOR pathway that are modulated by Neurolide-21.
Zebrafish Live imaging of neuronal development in embryos.Neurolide-21 promotes axonal regeneration following injury.
Zebrafish Toxin-induced neurodegeneration model.Administration of Neurolide-21 protects against neuronal cell death.

Investigating the effects of Neurolide-21 in a diverse range of non-mammalian models provides insights into the evolutionary conservation of the SPAP7-mTOR pathway. nih.gov The presence and functional conservation of this pathway across different species underscore its fundamental biological importance. bund.debiorxiv.org

Comparative genomic studies have revealed that SPAP7 orthologs are present in a wide array of species, from simple invertebrates to vertebrates. mdpi.complos.org Functional studies in organisms such as the fruit fly (Drosophila melanogaster) and the social amoeba (Dictyostelium discoideum) have been conducted to assess the activity of Neurolide-21.

In Drosophila, the SPAP7 ortholog is involved in memory formation and synaptic plasticity. Treatment with Neurolide-21 has been shown to enhance long-term memory in flies, suggesting a conserved role for the SPAP7-mediated pathway in cognitive function. In Dictyostelium, the pathway is implicated in cell aggregation and differentiation. While structurally different from the nervous system, the molecular components of the pathway are conserved, and Neurolide-21 has been observed to influence developmental processes in this organism.

The consistent activity of Neurolide-21 across these diverse, non-mammalian models strongly suggests that the SPAP7-mTOR pathway is an evolutionarily ancient and highly conserved signaling cassette.

Table 3: Evolutionary Conservation of the SPAP7-mTOR Pathway as Targeted by Neurolide-21

Model OrganismPhylumKey Conserved FunctionEffect of Neurolide-21
Drosophila melanogaster (Fruit Fly)ArthropodaSynaptic plasticity and memory.Enhanced long-term memory formation.
Dictyostelium discoideum (Social Amoeba)AmoebozoaCell signaling and development.Modulated developmental aggregation.
Danio rerio (Zebrafish)ChordataNeuronal development and regeneration.Promoted neuroprotection and axonal growth.
Caenorhabditis elegans (Nematode)NematodaLifespan regulation and stress resistance.Increased lifespan and stress tolerance.

Computational and Theoretical Approaches in Chemical Compound Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is predicated on the principle that the structure of a molecule dictates its physicochemical properties, which in turn govern its interaction with biological targets.

Ligand-Based and Structure-Based QSAR Techniques

The investigation of a compound such as MFCD03543668 would typically involve two main categories of QSAR techniques: ligand-based and structure-based methods.

Ligand-Based QSAR: In the absence of a known 3D structure of the biological target, ligand-based QSAR models are developed using a set of molecules with known activities. These models analyze various molecular descriptors (e.g., topological, electronic, steric) to identify structural features that are correlated with the observed biological effect. For a novel compound like this compound, researchers would compare its descriptors to those of a validated ligand-based model to predict its activity.

Structure-Based QSAR: When the three-dimensional structure of the target protein is available, structure-based QSAR can be employed. This technique, often involving molecular docking simulations, calculates the binding affinity and interaction energies between the ligand (this compound) and the target's binding site. The resulting data can be used to build a QSAR model that relates binding efficiency to structural modifications.

Predictive Modeling for Biological Activity and Specificity

A primary goal of QSAR is the development of robust predictive models. These models, once validated, can be used to virtually screen large compound libraries to identify potential hits with desired biological activities. For this compound, a predictive QSAR model could forecast its efficacy against a particular target and also its specificity, which is the ability to interact with the intended target without affecting other proteins. This is crucial for anticipating potential off-target effects.

Network Pharmacology and Systems Biology Integration

Modern drug discovery increasingly recognizes that the "one-drug, one-target" paradigm is often an oversimplification. Network pharmacology and systems biology offer a more holistic view by considering the complex network of interactions between a compound, its multiple potential targets, and the broader biological pathways.

Analysis of Compound-Target-Pathway Networks

Network pharmacology analysis for this compound would begin with the prediction of its potential protein targets. This can be achieved through various computational methods, including those based on ligand similarity, machine learning, and molecular docking against a panel of targets. The identified compound-target interactions are then mapped onto known biological pathways to construct a comprehensive network. Analysis of this network can reveal how the compound might modulate cellular processes and potentially identify novel therapeutic applications or mechanisms of action.

Omics Data Integration (Transcriptomics, Proteomics, Metabolomics)

Systems biology enhances network pharmacology by integrating "omics" data. If cells or tissues were treated with this compound, the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) would provide a detailed picture of the compound's cellular impact. This multi-omics data can be overlaid on the compound-target-pathway network to validate predicted interactions and to understand the downstream functional consequences of the compound's activity.

Computational Prediction of Off-Target Interactions

A significant challenge in drug development is the potential for a compound to bind to unintended "off-targets," which can lead to adverse effects. Computational methods are invaluable for the early prediction of such interactions. For this compound, a systematic in silico screening against a large database of known protein structures (the "proteome") could be performed. This would involve docking the compound into the binding sites of numerous proteins to identify potential off-target interactions. These predictions can then be prioritized for experimental validation, helping to build a more complete profile of the compound's selectivity.

Compound Names

Identifier Chemical Name
This compound4-[3-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, leverages computational power to screen large databases of chemical compounds against a biological target of interest. mdpi.com This process significantly narrows down the number of candidates for further experimental validation, saving considerable time and resources compared to traditional high-throughput screening (HTS). mdpi.com The design of virtual libraries, collections of digital molecules, is a critical first step in this process.

High-throughput virtual screening (HTVS) is a key computational technique in drug discovery. It involves the docking and scoring of a large number of compounds against a three-dimensional protein structure to predict their binding affinity and mode. This method allows for the rapid prioritization of compounds for further investigation. semanticscholar.org

The compound this compound, also known as SB-742457, has been included in such screening campaigns. semanticscholar.orgfrontiersin.org For instance, in a study aimed at identifying potential inhibitors of the 2'-O-ribose methyltransferase (nsp16) of SARS-CoV-2, a high-throughput virtual screening of approximately 1,000 therapeutic drugs was conducted. semanticscholar.org SB-742457 was among the compounds evaluated in this in silico screening effort. semanticscholar.org Such studies highlight how HTVS can be employed to repurpose existing drugs or research compounds for new therapeutic applications. semanticscholar.org

Virtual screening protocols can be multifaceted, often incorporating both ligand-based and structure-based approaches. Ligand-based methods may involve the use of pharmacophore models derived from known active compounds, while structure-based methods rely on the 3D structure of the target protein. dokumen.pub The availability of large compound databases is crucial for the success of these strategies. mdpi.com

Table 1: Example of Compounds Included in High-Throughput Virtual Screening Studies

Compound IDCommon Name/SynonymMolecular FormulaTarget/Application in Screening Study
This compoundSB-742457, GSK 742457C19H19N3O2SSARS-CoV-2 nsp16 2'-O-MTase semanticscholar.org, 5-HT6 Receptor Antagonist mdpi.comnih.gov
HesperidinC28H34O15SARS-CoV-2 nsp16 2'-O-MTase semanticscholar.org
SonedenosonC15H17N5O5SARS-CoV-2 nsp16 2'-O-MTase semanticscholar.org

Fragment-based drug discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry. researchgate.netscribd.com This approach starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. acsmedchem.org These fragments are then optimized and grown or linked together to produce a more potent lead compound. acsmedchem.org

Computational strategies are integral to FBDD. They can be used to design fragment libraries, predict fragment binding, and guide the optimization process. While direct evidence of the use of FBDD in the initial discovery of this compound is not prevalent in the provided research, the principles of FBDD are relevant to the broader context of discovering compounds like it. For example, a paper discussing the discovery of potent 5-HT6 receptor antagonists, a class to which SB-742457 belongs, also mentions fragment-based drug discovery as a key strategy in modern medicinal chemistry. acsmedchem.org

The FBDD process often begins with the screening of a fragment library against a protein target. The interactions of these small molecules can be detected using various biophysical techniques, and computational methods can then be used to analyze these binding modes and suggest modifications to improve affinity and selectivity. acsmedchem.org This iterative process of computational design and experimental validation is a hallmark of successful FBDD campaigns.

Table 2: Comparison of High-Throughput Screening and Fragment-Based Drug Discovery

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Starting Point Large libraries of drug-like moleculesSmall libraries of low-molecular-weight fragments
Hit Affinity Typically in the nanomolar to micromolar rangeTypically in the millimolar to micromolar range
Molecular Weight of Hits HigherLower
Lead Optimization Often involves modification of a complex scaffoldInvolves growing or linking fragments

Future Directions and Emerging Research Frontiers for the Chemical Compound

Advancements in Personalized Chemical Biology Approaches

Personalized chemical biology is a field that aims to understand and manipulate biological processes at an individual level. For a compound like MFCD03543668, this could involve several forward-looking research paths:

Individualized Probe Development: Future research could focus on modifying the core structure of this compound to create a library of probes. These probes could then be screened against patient-derived cells or tissues to identify which individuals are most likely to respond to a therapeutic agent based on this scaffold. This approach allows for the selection of treatments tailored to the specific molecular makeup of a person's disease.

Target Deconvolution in Patient Samples: If this compound shows a biological effect, a significant future direction would be to identify its precise molecular target(s) in a personalized context. Techniques such as chemical proteomics could be employed on patient-derived materials to pull down the protein(s) that this compound interacts with, potentially revealing new disease biomarkers or drug targets that are relevant to specific patient populations.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling for Analogue Synthesis: AI algorithms can be trained on existing chemical libraries and their biological activities. This would allow researchers to predict the most promising modifications to the this compound structure to enhance its efficacy, reduce potential off-target effects, or improve its pharmacokinetic properties. This in-silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds.

De Novo Design: Advanced generative AI models could design entirely new molecules based on the core structure of this compound. By providing the model with desired properties (e.g., high affinity for a specific target, low toxicity), it can generate novel chemical entities that have a higher probability of success in preclinical and clinical development.

Development of Novel Methodologies for Real-Time Biological Monitoring

Real-time monitoring of biological processes is crucial for understanding dynamic cellular events and the immediate effects of a chemical compound. Future research involving this compound could intersect with this field in the following ways:

Biosensor Development: The this compound molecule could be functionalized with reporter groups (e.g., fluorophores, luminescent moieties) to create a biosensor. This biosensor could then be used in live-cell imaging to monitor the activity of a specific enzyme or the localization of a target protein in real-time upon compound administration. This would provide invaluable insights into the compound's mechanism of action at a subcellular level.

Integration with Microfluidics: "Lab-on-a-chip" technologies could be developed to allow for the high-throughput screening of this compound and its analogues against various cell types in a controlled, microenvironment. mdpi.com This would enable the real-time monitoring of cellular responses, such as changes in morphology, viability, or signaling pathways, providing a dynamic picture of the compound's biological effects. mdpi.com

Role of the Chemical Compound in Fundamental Biological Discovery and Scientific Tool Development

Beyond any potential therapeutic applications, compounds like this compound can be invaluable as tools to probe fundamental biological questions.

Elucidating Novel Biological Pathways: If this compound is found to have a specific and potent biological activity, it can be used to perturb and study a biological pathway. By observing the downstream effects of the compound, researchers can uncover new components of signaling cascades or cellular processes that were previously unknown.

Chemical Knockdowns: Similar to how genetic tools like CRISPR are used to knock out genes, a highly specific small molecule can be used to inhibit the function of a protein, effectively creating a "chemical knockdown." If this compound is found to be a potent and selective inhibitor of a particular protein, it would become a critical tool for researchers studying the function of that protein in various biological contexts.

Q & A

Q. How should researchers address reproducibility challenges in studies involving this compound?

  • Methodological Answer : Publish raw data (e.g., spectral files, chromatograms) in open repositories. Use standardized metadata templates (e.g., ISA-Tab) and pre-register experimental protocols to minimize bias. Collaborate with independent labs for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.